molecular formula C14H20N2 B7892228 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B7892228
M. Wt: 216.32 g/mol
InChI Key: GDXVBWQLDBXIMD-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C14H20N2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization to form the desired pyrrole derivative. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)pyrrole
  • 2-(4-Methylbenzyl)pyrrole
  • 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole

Uniqueness

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .

Biological Activity

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of fused pyrrole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a complex fused ring system that contributes to its biological properties. The presence of the methylbenzyl group is thought to enhance its lipophilicity and biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that pyrrole derivatives can possess anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including HepG2 and EACC cells. The mechanism was linked to the induction of apoptosis and modulation of apoptotic pathways through caspase activation .

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi .

Anti-inflammatory Effects

Some research indicates that derivatives of octahydropyrrolo compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Studies

  • Anticancer Activity in Cell Lines : A study evaluated various pyrrole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant reductions in cell viability at concentrations ranging from 100 to 200 µg/mL .
  • In Vivo Studies : Animal studies have shown that certain octahydropyrrolo derivatives can reduce tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
Octahydropyrrolo[3,4-c]pyrrole DerivativeAnti-inflammatory
Pyrrolopyridine DerivativeCytotoxic against HepG2

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXVBWQLDBXIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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